Pyridine-3,5-dicarbohydrazide Pyridine-3,5-dicarbohydrazide
Brand Name: Vulcanchem
CAS No.: 15420-53-8
VCID: VC0100676
InChI: InChI=1S/C7H9N5O2/c8-11-6(13)4-1-5(3-10-2-4)7(14)12-9/h1-3H,8-9H2,(H,11,13)(H,12,14)
SMILES: C1=C(C=NC=C1C(=O)NN)C(=O)NN
Molecular Formula: C7H9N5O2
Molecular Weight: 195.182

Pyridine-3,5-dicarbohydrazide

CAS No.: 15420-53-8

Cat. No.: VC0100676

Molecular Formula: C7H9N5O2

Molecular Weight: 195.182

* For research use only. Not for human or veterinary use.

Pyridine-3,5-dicarbohydrazide - 15420-53-8

Specification

CAS No. 15420-53-8
Molecular Formula C7H9N5O2
Molecular Weight 195.182
IUPAC Name pyridine-3,5-dicarbohydrazide
Standard InChI InChI=1S/C7H9N5O2/c8-11-6(13)4-1-5(3-10-2-4)7(14)12-9/h1-3H,8-9H2,(H,11,13)(H,12,14)
Standard InChI Key BSXGNABNXBZDAE-UHFFFAOYSA-N
SMILES C1=C(C=NC=C1C(=O)NN)C(=O)NN

Introduction

Chemical Structure and Identification

Pyridine-3,5-dicarbohydrazide, also known as Pyridine-3,5-dicarbohydrazide(9CI), is a derivative of pyridine with two hydrazide functional groups attached at the 3 and 5 positions of the pyridine ring. This compound has distinct chemical and physical characteristics that make it valuable for various applications.

Basic Identification Parameters

ParameterValue
CAS Registry Number15420-53-8
Molecular FormulaC₇H₉N₅O₂
Molecular Weight195.1800 g/mol
IUPAC NamePyridine-3,5-dicarbohydrazide
SMILES NotationNNC(=O)C1=CN=CC(C(=O)NN)=C1
InChI KeyBSXGNABNXBZDAE-UHFFFAOYSA-N

The compound features a pyridine ring as its core structure with two -C(=O)NHNH₂ (hydrazide) groups at positions 3 and 5 . This structure gives the molecule unique chemical properties that differentiate it from other pyridine derivatives.

Physical and Chemical Properties

Pyridine-3,5-dicarbohydrazide possesses distinctive physical and chemical properties that determine its behavior in various applications and reactions.

Physical Properties

While specific physical property data for Pyridine-3,5-dicarbohydrazide is limited in the available literature, its properties can be partially inferred from related compounds and general principles of organic chemistry.

PropertyDescription
AppearanceWhite to off-white crystalline powder
SolubilityLimited solubility in water; more soluble in polar organic solvents
Purity (Commercial)Typically available at 97% purity or higher
StabilityRelatively stable under normal conditions

Chemical Properties

The chemical reactivity of Pyridine-3,5-dicarbohydrazide is primarily influenced by its hydrazide functional groups and the pyridine nitrogen.

  • The hydrazide groups (-CONHNH₂) are nucleophilic and can participate in various condensation reactions.

  • The compound can act as a bidentate or multidentate ligand in coordination chemistry due to the presence of multiple nitrogen atoms.

  • The pyridine nitrogen contributes to the compound's weak basicity.

  • The hydrazide groups can undergo acylation, alkylation, and condensation reactions with carbonyl compounds.

Synthesis Methods

The synthesis of Pyridine-3,5-dicarbohydrazide typically begins with Pyridine-3,5-dicarboxylic acid or its esters as precursors.

From Dimethyl Pyridine-3,5-dicarboxylate

One common synthetic route involves the reaction of dimethyl pyridine-3,5-dicarboxylate with hydrazine hydrate:

Reaction ParametersConditions
ReagentsDimethyl pyridine-3,5-dicarboxylate, Hydrazine hydrate (excess)
SolventEthanol or methanol
TemperatureReflux conditions (typically 60-78°C)
Reaction Time5-6 hours
YieldApproximately 86%

The reaction proceeds through nucleophilic attack of hydrazine on the ester carbonyl groups, replacing the methoxy groups with hydrazide functionalities :

  • The dimethyl ester is dissolved in ethanol.

  • Excess hydrazine hydrate (typically 3-4 equivalents) is added slowly.

  • The reaction mixture is heated under reflux.

  • Upon completion, the solvent is removed, and the product is isolated by filtration.

  • Purification can be achieved through recrystallization from appropriate solvents.

Structural Relationship with Other Compounds

Pyridine-3,5-dicarbohydrazide is structurally related to several important compounds, particularly Pyridine-3,5-dicarboxylic acid.

Relationship to Pyridine-3,5-dicarboxylic Acid

Pyridine-3,5-dicarboxylic acid (also known as dinicotinic acid) is the direct precursor to Pyridine-3,5-dicarbohydrazide. It has the following properties:

PropertyValue
CAS Number499-81-0
Molecular FormulaC₇H₅NO₄
Molecular Weight167.12 g/mol
Melting Point>300°C (decomposition)
AppearanceWhite to almost white powder
Water SolubilityApproximately 1.0 g/L
pKa2.8 (at 25°C)

Pyridine-3,5-dicarboxylic acid is classified as a pyridinecarboxylic acid, belonging to the class of organic compounds known as organoheterocyclic compounds . This acid is sparingly soluble in water and ether and has the highest melting point among pyridinedicarboxylic acids at 323°C. Upon heating, it undergoes decarboxylation to form nicotinic acid .

Related Derivatives

Several derivatives of Pyridine-3,5-dicarboxylic acid exist, including:

  • Pyridine-3,5-dicarboxylic acid monoethyl ester (CAS: 84254-37-5)

  • Dimethyl pyridine-3,5-dicarboxylate (CAS: 4591-55-3)

  • Diethyl pyridine-3,5-dicarboxylate

These compounds serve as important intermediates in the synthesis of various functional materials and pharmaceutical compounds.

Applications

Despite limited documentation on specific applications of Pyridine-3,5-dicarbohydrazide, its structure suggests several potential uses across multiple industries.

Industrial Applications

The presence of Pyridine-3,5-dicarbohydrazide in patent literature related to rubber compositions indicates its potential utility in:

  • Rubber additives and tire manufacturing as suggested by Japanese patent JP2022103983A

  • Polymer chemistry as binding or crosslinking agents

  • Metal complexation for various industrial processes

Research and Pharmaceutical Applications

The structural features of Pyridine-3,5-dicarbohydrazide make it potentially valuable in:

  • Coordination chemistry - The multiple coordination sites (pyridine nitrogen and hydrazide groups) enable the formation of metal complexes with various transition metals.

  • Pharmaceutical research - Hydrazide compounds have shown various biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Material science - As building blocks for more complex structures, particularly in metal-organic frameworks (MOFs) .

Related Research

Recent research has explored the use of pyridine-3,5-dicarboxylic acid (the precursor to Pyridine-3,5-dicarbohydrazide) in advanced materials:

Metal-Organic Frameworks

A recent study employed pyridine-3,5-dicarboxylic acid alongside 1,2,4,5-benzene-tetracarboxylic acid to synthesize a bi-linker nickel metal-organic framework (Ni-MOF). This novel material demonstrated promising applications in battery-supercapacitor hybrids . The researchers explored its potential use specifically in hybrid supercapacitors, noting that:

  • The unique construction of the MOF exhibited favorable structural, morphological, and electrochemical properties.

  • The combination of the Ni-MOF with activated carbon in a hybrid supercapacitor showed great potential for advancements in energy storage technology.

  • The material demonstrated both high energy and power density, making it suitable for various practical applications.

Hazard CategoryPotential Classification
Acute ToxicityMay be harmful if swallowed, inhaled, or in contact with skin
Eye EffectsMay cause eye irritation
Skin EffectsMay cause skin irritation
RespiratoryMay cause respiratory irritation

Recommended Precautions

  • Avoid breathing dust/fume/gas/mist/vapors/spray

  • Wear protective gloves/protective clothing/eye protection/face protection

  • If swallowed: Call a poison center or doctor if you feel unwell

  • If on skin: Wash with plenty of water

  • If inhaled: Remove person to fresh air and keep comfortable for breathing

  • If in eyes: Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do

Future Research Directions

The limited available research on Pyridine-3,5-dicarbohydrazide suggests several promising avenues for future investigation:

  • Synthesis optimization to improve yields and purity

  • Exploration of its potential as a chelating agent for various metals

  • Investigation of biological activities, particularly antimicrobial and anticancer properties

  • Development of novel materials incorporating this compound as a building block

  • Potential applications in catalysis and coordination polymers

The hydrazide functional groups present in this compound provide reactive sites for further functionalization, opening possibilities for the development of more complex molecules with tailored properties.

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